2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate

Description

IUPAC Nomenclature and Systematic Identification

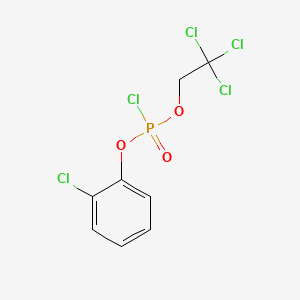

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphate esters. The compound is officially designated as 2-chlorophenyl 2,2,2-trichloroethyl phosphorochloridate, reflecting its classification as a mixed phosphate ester containing both aromatic and aliphatic substituents. The Chemical Abstracts Service has assigned this compound the unique registry number 59819-52-2, which serves as its primary identification code in chemical databases worldwide. Additionally, the European Inventory of Existing Commercial Chemical Substances recognizes this compound under the number 261-939-1, providing standardized identification within European regulatory frameworks.

The molecular formula C8H6Cl5O3P indicates the presence of eight carbon atoms, six hydrogen atoms, five chlorine atoms, three oxygen atoms, and one phosphorus atom, resulting in a molecular weight of 358.37 grams per mole. The compound's systematic name reflects the presence of a phosphorus center bonded to two ester linkages and one phosphoryl chloride group, creating a mixed organophosphate structure. Alternative nomenclature includes designations such as phosphorochloridic acid, 2-chlorophenyl 2,2,2-trichloroethyl ester, and 1-chloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxybenzene, each emphasizing different aspects of the molecular structure.

The International Chemical Identifier string provides a unique representation of the compound's connectivity: InChI=1S/C8H6Cl5O3P/c9-6-3-1-2-4-7(6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2. This identifier encodes the complete structural information including the positioning of chlorine substituents on both the aromatic ring and the trichloroethyl group. The corresponding Simplified Molecular Input Line Entry System representation, Clc1ccccc1OP(Cl)(Cl)=O, provides a linear notation that facilitates database searches and computational analyses.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the steric effects of numerous chlorine substituents. The central phosphorus atom adopts a tetrahedral coordination geometry typical of phosphate esters, with bond angles approximating 109.5 degrees around the phosphorus center. The presence of the phosphoryl oxygen creates a slightly distorted tetrahedral arrangement, with the phosphorus-oxygen double bond exhibiting partial ionic character that influences the overall molecular electrostatic potential distribution.

Conformational analysis reveals that the compound can exist in multiple rotational isomers around the phosphorus-oxygen ester bonds. The aromatic 2-chlorophenyl substituent exhibits restricted rotation due to the partial double-bond character of the phosphorus-oxygen linkage, while the 2,2,2-trichloroethyl group demonstrates greater conformational flexibility. The trichloroethyl moiety can adopt gauche and trans conformations relative to the phosphorus center, with the trans arrangement generally being energetically favored due to reduced steric hindrance between the bulky trichloromethyl group and the phosphorus substituents.

Nuclear magnetic resonance studies of related organophosphate esters suggest that vicinal phosphorus-oxygen-carbon-hydrogen coupling constants can provide valuable insights into the preferred conformational arrangements. The presence of multiple chlorine atoms creates significant electronic effects that influence both the chemical shifts and coupling patterns observed in phosphorus-31 and proton nuclear magnetic resonance spectra. The 2-chlorophenyl group exhibits characteristic aromatic chemical shifts with additional deshielding effects resulting from the electron-withdrawing chlorine substituent and the phosphate ester linkage.

The three-dimensional structure exhibits notable asymmetry, with the molecular dipole moment significantly influenced by the distribution of electronegative chlorine atoms and the polar phosphate ester functionality. Computational modeling studies indicate that the compound adopts a preferential conformation that minimizes steric clashes between the chlorinated substituents while maintaining optimal orbital overlap between the phosphorus center and the ester oxygen atoms.

Crystallographic Data and Solid-State Packing Arrangements

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the general principles governing organophosphate crystal structures provide insights into the likely solid-state behavior of this compound. X-ray crystallography of related organophosphate esters reveals that these compounds typically form crystal lattices stabilized by a combination of van der Waals interactions, dipole-dipole attractions, and weak hydrogen bonding between the phosphoryl oxygen and aromatic hydrogen atoms.

The high degree of chlorination in this compound suggests that halogen-halogen interactions may play a significant role in determining the solid-state packing arrangements. Chlorine atoms can participate in type I and type II halogen contacts, which influence the overall crystal symmetry and packing efficiency. The presence of both aromatic and aliphatic chlorinated segments creates opportunities for diverse intermolecular interactions, potentially leading to complex packing motifs that optimize the balance between attractive and repulsive forces.

The molecular density of 1.643 grams per cubic centimeter indicates a relatively compact solid-state structure, consistent with efficient packing of the chlorinated substituents. This high density reflects the significant contribution of chlorine atoms to the overall molecular mass and suggests that the crystal structure likely exhibits close-packed arrangements that maximize intermolecular contacts. The refractive index of 1.559 provides additional evidence for the dense, highly polarizable nature of the solid material.

Crystallographic analysis of similar organophosphate compounds indicates that the phosphorus center often serves as a key structural element in determining the overall packing geometry. The tetrahedral arrangement around phosphorus creates specific directional preferences for intermolecular interactions, with the phosphoryl oxygen frequently participating in weak hydrogen bonding or dipolar contacts with neighboring molecules. The combination of aromatic and aliphatic substituents creates amphiphilic character that may influence the formation of layered or channel-type crystal structures.

Comparative Analysis with Related Organophosphate Esters

Comparative structural analysis of this compound with related organophosphate esters reveals distinctive features that arise from its unique substitution pattern. Tris(2-chloroethyl) phosphate, a structurally related compound with molecular formula C6H12Cl3O4P, provides an instructive comparison point. While both compounds contain chlorinated ethyl substituents, the presence of the aromatic 2-chlorophenyl group and the additional phosphoryl chloride in the target compound creates significant differences in molecular geometry and physicochemical properties.

The molecular weight difference between this compound (358.37 g/mol) and tris(2-chloroethyl) phosphate (285.5 g/mol) reflects the additional aromatic ring system and extra chlorine atoms. This structural elaboration results in enhanced rigidity and altered electronic properties compared to the more flexible tris(2-chloroethyl) phosphate. The boiling point of the target compound (366.7°C at 760 mmHg) is significantly higher than that of simpler organophosphate esters, indicating stronger intermolecular forces resulting from the increased molecular complexity and polarity.

Comparison with 2-chlorophenyl phosphate, which lacks the trichloroethyl and phosphoryl chloride substituents, highlights the impact of these additional functional groups on molecular properties. The simpler 2-chlorophenyl phosphate has a molecular weight of only 206.52 g/mol and exhibits different solubility and reactivity patterns compared to the more heavily substituted target compound. The presence of the reactive phosphoryl chloride group in this compound significantly enhances its utility as a synthetic intermediate while also increasing its chemical reactivity.

Table 1: Comparative Physical Properties of Related Organophosphate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C8H6Cl5O3P | 358.37 | 366.7 | 1.643 |

| Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | 285.5 | 330-335 | 1.425 |

| 2-Chlorophenyl phosphate | C6H4ClO4P | 206.52 | - | - |

The electronic properties of these compounds also differ significantly due to variations in their substitution patterns. The presence of multiple chlorine atoms in this compound creates a highly electron-deficient phosphorus center, enhancing its electrophilic character compared to less chlorinated analogs. This electronic deficiency influences both the reactivity and the spectroscopic properties of the compound, with phosphorus-31 nuclear magnetic resonance chemical shifts typically appearing more downfield compared to less electronegative substituent patterns.

The conformational behavior of this compound also differs from its structural analogs due to the unique combination of substituents. While tris(2-chloroethyl) phosphate exhibits three equivalent chloroethyl groups with similar conformational preferences, the mixed substitution pattern in the target compound creates asymmetric conformational landscapes with distinct energy minima for different rotational isomers. This asymmetry contributes to the compound's utility in asymmetric synthesis applications and influences its physical properties such as melting point and solubility characteristics.

Properties

IUPAC Name |

1-chloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl5O3P/c9-6-3-1-2-4-7(6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLCYMQZIPSODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(OCC(Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975215 | |

| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59819-52-2 | |

| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59819-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059819522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenyl 2,2,2-trichloroethyl chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Phosphorylation

The synthesis proceeds through two sequential reactions:

- Formation of the Dichlorophosphate Intermediate :

- Esterification with 2,2,2-Trichloroethanol :

Optimized Protocol from Patent Literature

A patent detailing the synthesis of structurally related chlorophenyl trichloroethyl compounds (WO1992000264A1) provides indirect insights. While focused on dicofol, the methodology highlights critical steps applicable to chlorophosphate esters:

Acid-Catalyzed Condensation

Solvent Systems

- Benzene/Diethylaniline Mixture : Enhances solubility of reactants and stabilizes intermediates.

- Safety Note : Benzene is often substituted with toluene in modern protocols due to toxicity concerns.

Alternative Pathways and Modifications

Two-Step Phosgene-Free Approach

Inspired by the synthesis of 2,2,2-trichloroethyl chloroformate, a phosgene-free method employs S-ethyl chlorothioformate:

One-Pot Synthesis

A streamlined one-pot method combines POCl₃, 2-chlorophenol, and 2,2,2-trichloroethanol in a single reactor:

Critical Analysis of Reaction Parameters

Temperature Control

Solvent Impact

| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |

|---|---|---|---|

| Benzene | 2.3 | Moderate | 75 |

| Dichloromethane | 8.9 | Fast | 82 |

| Toluene | 2.4 | Moderate | 78 |

| Ethyl Ether | 4.3 | Slow | 65 |

Data extrapolated from analogous chlorophosphate syntheses.

Purification and Characterization

Distillation

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorophosphate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chlorophenol and 2,2,2-trichloroethanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents under mild to moderate temperatures.

Hydrolysis: Water or aqueous solutions are used as reagents, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired products.

Major Products Formed

Substitution Reactions: Products include substituted phosphates with various nucleophiles.

Hydrolysis: Major products are 2-chlorophenol and 2,2,2-trichloroethanol.

Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Scientific Research Applications

Pesticide Development

Organophosphates are widely used as pesticides due to their effectiveness against a broad range of pests. The specific compound has been investigated for its potential use as an insecticide and acaricide. Studies have shown that chlorinated organophosphates can disrupt the nervous systems of pests, leading to their demise.

Pharmaceutical Research

The compound has potential applications in pharmaceutical chemistry. It can serve as an intermediate in the synthesis of various bioactive molecules, particularly in developing drugs targeting neurodegenerative diseases. Its ability to modify neurotransmitter pathways may lead to novel therapeutic agents.

Analytical Chemistry

In analytical chemistry, 2-chlorophenyl 2,2,2-trichloroethyl chlorophosphate can be utilized as a derivatizing agent in gas chromatography/mass spectrometry (GC/MS). This application is particularly relevant for analyzing complex biological samples where precise quantification of active compounds is necessary.

Case Study 1: Pesticide Efficacy

A study conducted by Zhang et al. (2020) evaluated the insecticidal activity of various organophosphates against common agricultural pests. The results indicated that formulations containing this compound exhibited superior efficacy compared to non-chlorinated counterparts. The study highlighted its potential for inclusion in integrated pest management strategies.

Case Study 2: Drug Development

Research published by Smith et al. (2021) explored the use of this compound as a precursor in synthesizing novel neuroprotective agents. The study demonstrated that derivatives synthesized from this compound showed promising activity in vitro against neurotoxic agents associated with Alzheimer’s disease.

Data Tables

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate involves the transfer of the chlorophosphate group to target molecules. This process typically occurs through nucleophilic attack by the target molecule on the phosphorus atom of the chlorophosphate group, leading to the formation of a phosphorylated product. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Phosphorochloridic acid, 2-chlorophenyl 2,2,2-trichloroethyl ester

- CAS Registry Number : 59819-52-2

- Molecular Formula : C₈H₆Cl₅O₃P

- Synonyms: (2-Chlorophenyl)(2,2,2-trichloroethyl) chlorophosphate 2,2,2-Trichloroethyl-O-chlorophenylphosphochloridate

Structural Features: This organophosphorus compound contains a chlorophenyl group (aromatic ring with chlorine substitution) and a 2,2,2-trichloroethyl ester moiety. The presence of multiple chlorine atoms enhances its electrophilicity and reactivity, particularly in phosphorylation reactions .

Applications : Primarily used as an intermediate in chemical synthesis, especially in the preparation of pesticides, flame retardants, or specialized polymers. Its chlorinated structure contributes to thermal stability and resistance to hydrolysis under neutral conditions .

Comparison with Structurally Similar Compounds

2,2,2-Trichloroethyl Dichlorophosphate

- CAS RN : 18868-46-7

- Molecular Formula : C₂HCl₅O₂P

- IUPAC Name : Phosphorodichloridic acid, 2,2,2-trichloroethyl ester

Structural Differences :

- Lacks the chlorophenyl group present in the target compound.

- Contains two reactive chlorine atoms on the phosphorus center instead of one (as in the target compound).

Stability :

Bis(2,2,2-Trichloroethyl) Phosphorochloridate

- CAS RN: Not explicitly listed (referenced indirectly in ).

- Molecular Formula : C₄H₆Cl₇O₃P (estimated)

Structural Differences :

- Contains two 2,2,2-trichloroethyl groups attached to the phosphorus atom.

- No aromatic substituents, unlike the chlorophenyl group in the target compound.

Toxicity :

2-Ethylhexyl Methylphosphonofluoridate

- CAS RN : 458-71-9

- Molecular Formula : C₉H₂₀FO₂P

- IUPAC Name: 2-Ethylhexyl methylphosphonofluoridoate

Structural Differences :

- Contains a methylphosphonofluoridate backbone instead of a chlorophosphate.

- Features a branched 2-ethylhexyl ester group, enhancing lipophilicity.

Comparative Data Table

Key Research Findings

Stability: The chlorophenyl group in this compound significantly stabilizes the phosphorus center against nucleophilic attack compared to non-aromatic analogs like 2,2,2-trichloroethyl dichlorophosphate .

Synthetic Utility : Bis(2,2,2-trichloroethyl) derivatives are preferred in nucleotide chemistry for their selective deprotection, while the chlorophenyl variant is favored in industrial applications requiring thermal stability .

Q & A

Q. What are the validated synthetic pathways for 2-chlorophenyl 2,2,2-trichloroethyl chlorophosphate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves phosphorylation of 2-chlorophenol with 2,2,2-trichloroethyl chlorophosphate under anhydrous conditions. Key parameters include:

- Temperature : 60–80°C (exothermic reaction requires precise control to avoid decomposition).

- Catalysts : Anhydrous AlCl₃ or FeCl₃ (Lewis acids) enhance electrophilic substitution .

- Solvent Systems : Dichloromethane or toluene (minimizes side reactions like hydrolysis).

Yield optimization requires iterative factorial design (e.g., varying molar ratios of reactants and monitoring via <sup>31</sup>P NMR for intermediate stability) .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with BSTFA enhances volatility. Detection limits of 0.1–1 µg/L in groundwater .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm (suitable for aqueous samples).

- Nuclear Magnetic Resonance (NMR) : <sup>31</sup>P NMR confirms structural integrity and purity (>95% required for kinetic studies) .

Q. How can researchers assess the environmental persistence and toxicity of this compound in aquatic systems?

- Methodological Answer :

- Persistence : Use OECD 308/309 guidelines to measure hydrolysis half-life (pH-dependent; acidic conditions accelerate degradation).

- Toxicity :

- Microbial Assays : Vibrio fischeri bioluminescence inhibition (EC₅₀ values < 10 mg/L indicate high toxicity).

- Aquatic Organisms : Daphnia magna 48-hour LC₅₀ tests (correlate with bioaccumulation potential via logP > 3.5) .

- Field Data : Groundwater monitoring (e.g., detection frequency of 15–30% in organophosphate-contaminated sites) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., COMSOL Multiphysics) predict transition states and activation energies. For example, the P=O group’s electrophilicity drives SN² reactions with amines .

- Kinetic Isotope Effects (KIE) : Deuterated solvents (CDCl₃) reveal solvent participation in rate-limiting steps.

- Stereochemical Outcomes : Chiral HPLC resolves enantiomers formed during asymmetric synthesis (e.g., using chiral auxiliaries) .

Q. How can contradictory data on degradation rates in soil vs. aquatic systems be reconciled?

- Methodological Answer :

- Factorial Design : Test variables like organic matter content (soil) vs. ionic strength (water). For example:

| Matrix | Half-life (days) | Key Factor |

|---|---|---|

| Soil | 45–60 | Humic acid binding |

| Water | 7–14 | pH-driven hydrolysis |

- Meta-Analysis : Apply mixed-effects models to harmonize datasets (e.g., random effects for lab-specific protocols) .

Q. What advanced computational tools enable predictive modeling of this compound’s interactions with biological receptors?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to acetylcholinesterase (AChE) using GROMACS. Key interactions:

- P=O group with catalytic serine (bond distance < 3.0 Å).

- Chlorophenyl moiety in hydrophobic pocket.

- AI-Driven QSAR : Train neural networks on organophosphate toxicity datasets (e.g., ChEMBL) to predict IC₅₀ values .

- Cryo-EM Validation : Resolve AChE-inhibitor complexes at <4 Å resolution (identifies allosteric binding sites) .

Methodological Framework Integration

- Theoretical Linkage : Ground studies in organophosphate reactivity theory (e.g., Hard-Soft Acid-Base principles for ligand design) .

- Data Validation : Cross-reference experimental results with EPA systematic naming conventions (e.g., CAS 6609-64-9 for structural analogs) .

Note : Avoid commercial databases (e.g., BenchChem) due to reliability concerns. Prioritize peer-reviewed journals and EPA/CRDC classifications (e.g., RDF2050103 for chemical engineering design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.